An In-depth Technical Guide to 1-Chloro-9H-carbazole: Properties, Structure, and Applications
An In-depth Technical Guide to 1-Chloro-9H-carbazole: Properties, Structure, and Applications
Introduction: 1-Chloro-9H-carbazole is a halogenated aromatic heterocycle built upon a rigid, electron-rich carbazole core. This tricyclic framework, composed of two benzene rings fused to a central nitrogen-containing pyrrole ring, is a privileged scaffold in medicinal chemistry and materials science. The strategic placement of a chlorine atom at the 1-position significantly modulates the molecule's steric and electronic profile, rendering it a highly valuable and versatile building block for the synthesis of complex functional molecules. This guide offers a comprehensive technical overview of 1-Chloro-9H-carbazole, detailing its structural characteristics, spectroscopic signature, synthesis, reactivity, and key applications for researchers and professionals in drug development and materials science.
Part 1: Molecular Structure and Spectroscopic Profile
Core Structure and Isomerism
The foundational structure of 1-Chloro-9H-carbazole is the carbazole nucleus. The chlorine substituent at the C-1 position breaks the C2v symmetry of the parent carbazole, making all carbon and hydrogen atoms chemically non-equivalent. This asymmetry is the primary determinant of its complex spectroscopic signature and its specific reactivity. The chlorine atom's electronegativity and position create a unique electronic distribution, influencing its role as a precursor for targeted molecular design, especially when compared to its 2-chloro or 3-chloro isomers.
Caption: Molecular structure of 1-Chloro-9H-carbazole.
Physicochemical Properties
The macroscopic properties of a compound are a direct reflection of its molecular structure. 1-Chloro-9H-carbazole is typically a solid at room temperature, with solubility characteristics favoring organic solvents over aqueous media, consistent with its largely nonpolar aromatic structure.[1]
| Property | Value | Reference |
| CAS Number | 5599-70-2 | [1][2] |
| Molecular Formula | C₁₂H₈ClN | [1] |
| Molecular Weight | 201.65 g/mol | [1] |
| Appearance | White to pale-yellow or red powder/crystals | |
| Melting Point | 99-103 °C | |
| Solubility | Soluble in organic solvents; insoluble in water | [1] |
Spectroscopic Characterization: The Scientist's Fingerprint
Unambiguous structural confirmation is paramount in chemical research. Spectroscopic methods provide a detailed "fingerprint" of 1-Chloro-9H-carbazole.
1.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise atomic arrangement. The C-1 chlorine substituent makes the two benzene rings electronically distinct, resulting in a complex but interpretable spectrum.
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¹H NMR: Seven unique aromatic proton signals are expected, along with a characteristic broad singlet for the N-H proton. The protons closest to the chlorine atom (H-2 and H-8) will be the most affected. H-2 is expected to be downfield-shifted due to the chlorine's inductive effect, while H-8 may experience through-space effects.
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¹³C NMR: Twelve distinct signals for the carbazole carbons are anticipated. The carbon directly bonded to the chlorine (C-1) will show a significant downfield shift. The asymmetry allows for the complete assignment of the carbon skeleton.
Table of Predicted NMR Spectral Data [3] (Note: Data are estimated based on computational analysis and comparison with parent/isomeric compounds.)
| ¹H NMR | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~7.3 - 7.5 | d (doublet) | |
| H-3 | ~7.1 - 7.3 | t (triplet) | |
| H-4 | ~8.0 - 8.2 | d (doublet) | |
| H-5 | ~7.5 - 7.7 | d (doublet) | |
| H-6 | ~7.2 - 7.4 | t (triplet) | |
| H-7 | ~7.4 - 7.6 | t (triplet) | |
| H-8 | ~8.1 - 8.3 | d (doublet) | |
| N-H | Variable, broad | s (singlet) | |
| ¹³C NMR | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | |
| C-1 | ~128 - 132 | ||
| C-4a | ~138 - 142 | ||
| C-4b | ~136 - 140 | ||
| C-8a | ~122 - 126 |
1.3.2 Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups within the molecule through their characteristic vibrational frequencies. Key expected peaks include:
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~3400 cm⁻¹: N-H stretching (sharp peak).
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~1600-1450 cm⁻¹: Aromatic C=C ring stretching.
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~1330 cm⁻¹: Aromatic C-N stretching.
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~750 cm⁻¹: C-Cl stretching.
1.3.3 Mass Spectrometry (MS) Mass spectrometry provides information about the mass and, therefore, the elemental composition of the molecule. For 1-Chloro-9H-carbazole, the electron ionization (EI) mass spectrum will prominently feature:
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Molecular Ion (M⁺): A strong peak at m/z ≈ 201.
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Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 203 with roughly one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
Part 2: Chemical Synthesis and Reactivity
Synthesis Strategies: The Challenge of Regioselectivity
The primary route to 1-Chloro-9H-carbazole is the direct electrophilic aromatic substitution of the parent 9H-carbazole.[3] However, this approach presents a significant challenge in controlling regioselectivity. The carbazole nucleus has multiple positions susceptible to electrophilic attack (C-1, C-3, C-6, and C-8), often leading to a mixture of mono- and di-chlorinated isomers.
The choice of chlorinating agent and reaction conditions is therefore critical to favor the 1-chloro isomer. Mild reagents like N-Chlorosuccinimide (NCS) are often preferred over harsher agents like sulfuryl chloride to improve selectivity.[3]
Caption: Workflow for the synthesis of 1-Chloro-9H-carbazole.
Exemplary Experimental Protocol for Synthesis This protocol is a self-validating system; progress should be monitored by a suitable analytical technique like GC-MS or TLC to confirm the consumption of the starting material.
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Reaction Setup: To a flask containing 9H-carbazole (1.0 eq) and N-chlorosuccinimide (NCS, 1.3 eq), add 1,4-dioxane as the solvent.
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Catalyst Addition: Add a catalytic amount of camphorsulfonic acid (D-CSA, 0.5 eq) and 1,3-bis(1-adamantyl)imidazolium tetrafluoroborate (0.05 eq). Causality Insight: The acid catalyst activates the NCS, making it a more potent electrophile for the chlorination reaction.
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Reaction Execution: Stir the mixture at room temperature (25 °C) for 24 hours under an air atmosphere. Monitor the reaction progress for the disappearance of the carbazole starting material.
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with ethyl acetate (EtOAc).
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude product via silica gel column chromatography to isolate the 1-Chloro-9H-carbazole from other isomers.
Key Reactivity and Synthetic Utility
The true value of 1-Chloro-9H-carbazole lies in its utility as a synthetic intermediate. The C-Cl bond serves as a versatile reactive handle for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[1][3]
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the attachment of various aryl or alkyl groups.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a cornerstone of medicinal chemistry for introducing nitrogen-containing functionalities.
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Heck and Sonogashira Couplings: Reactions with alkenes and alkynes, respectively, to further elaborate the molecular framework.
This reactivity makes 1-Chloro-9H-carbazole a critical starting material for building the complex architectures required for modern drugs and electronic materials.
Caption: Key cross-coupling reactions of 1-Chloro-9H-carbazole.
Part 3: Applications in Research and Development
Foundation for Bioactive Molecules
The carbazole scaffold is a well-established pharmacophore, known for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[3] 1-Chloro-9H-carbazole serves as a crucial precursor for the synthesis of novel bioactive compounds, where the C-1 position is a key point for diversification.[3] For example, derivatives such as chloro-1,4-dimethyl-9H-carbazoles have been investigated for their potential anti-HIV activity, demonstrating that substitution on the carbazole ring is critical for biological efficacy.[4]
Building Block for Advanced Materials
In materials science, 1-Chloro-9H-carbazole is an important intermediate for developing organic electronic materials.[3] Carbazole derivatives are prized for their excellent charge-transport properties and thermal stability, making them ideal components for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][5]
The strategic introduction of a halogen, such as chlorine, is a proven method for tuning the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[3] This electronic modulation directly influences the absorption and emission spectra of the final material, allowing scientists to fine-tune the color and efficiency of OLED devices. The C-1 chloro group can later be replaced via cross-coupling to attach other functional units, building up the complex host or emitter molecules used in state-of-the-art displays and lighting.[5]
Safety and Handling
1-Chloro-9H-carbazole is a chemical intended for research and industrial use. Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is classified with the GHS07 pictogram, indicating it may be harmful if swallowed (H302).[6]
Conclusion
1-Chloro-9H-carbazole is far more than a simple chlorinated heterocycle; it is a strategic molecular building block of significant value. Its unique structural and electronic properties, conferred by the C-1 chlorine substituent, make it an indispensable tool for chemists. From providing a reactive handle for the complex syntheses in drug discovery to enabling the fine-tuning of electronic properties for next-generation OLEDs, 1-Chloro-9H-carbazole stands as a cornerstone intermediate for innovation in both life sciences and materials science.
References
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Saturnino, C., Grande, F., Aquaro, S., Caruso, A., Iacopetta, D., Bonomo, M. G., Longo, P., Schols, D., & Sinicropi, M. S. (2018). Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity. Pharmaceuticals, 11(4), 131. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 1-Chloro-9H-carbazole. PubChem Compound Database. Retrieved from [Link]
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PubChem (n.d.). Carbazole. PubChem Compound Database. Retrieved from [Link]
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Cheméo (n.d.). Chemical Properties of Carbazole (CAS 86-74-8). Available at: [Link]
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Wikipedia (n.d.). Carbazole. Retrieved from [Link]
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Royal Society of Chemistry (2019). Ruthenium Catalyzed Remote C4-Selective CH Functionalization of Carbazoles via σ-Activation. Available at: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors. Available at: [Link]
